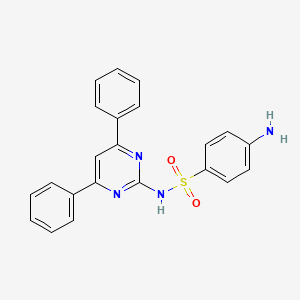
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a pyrimidine ring with phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4,6-diphenyl-2-pyrimidinamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another benzenesulfonamide derivative with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections and its structural similarity to the compound .
Sulfamerazine: Shares a similar core structure and is used in similar applications.
Uniqueness
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61654-08-8 |
|---|---|
Molecular Formula |
C22H18N4O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-amino-N-(4,6-diphenylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S/c23-18-11-13-19(14-12-18)29(27,28)26-22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2,(H,24,25,26) |
InChI Key |
HNURLKUWUBDXMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


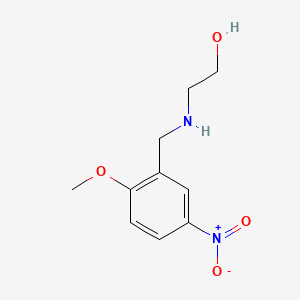
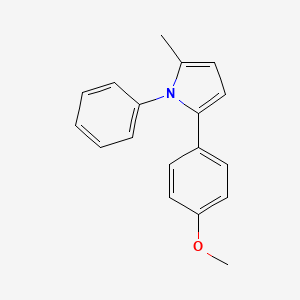
![Piperazine, 1-methyl-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1658536.png)
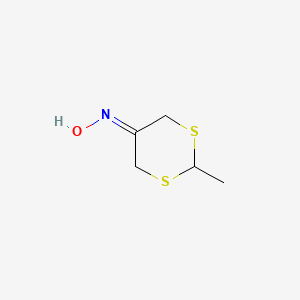
![2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1658539.png)
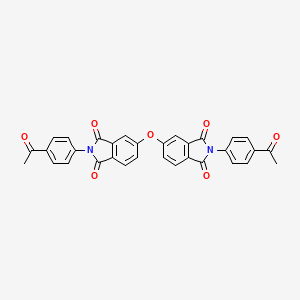
![4-({3-(1,3-Benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B1658545.png)
![3-Benzyl-2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1658546.png)
![N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B1658549.png)
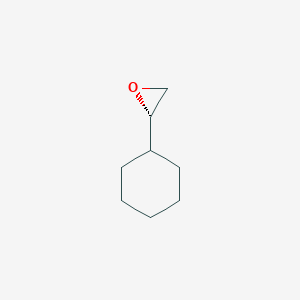
![[2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658553.png)
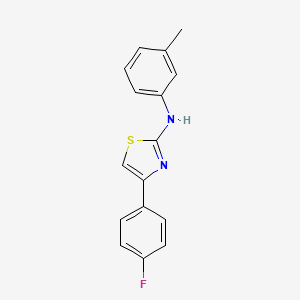
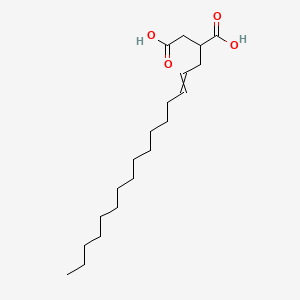
![4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline](/img/structure/B1658557.png)
